Teneligliptin

Descripción

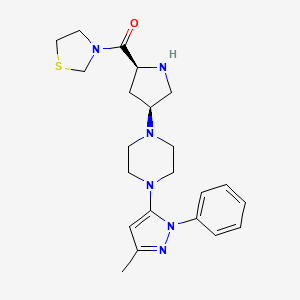

Structure

3D Structure

Propiedades

IUPAC Name |

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRQANOPCQRCME-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997419 | |

| Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760937-92-6 | |

| Record name | Teneligliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760937-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teneligliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760937926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teneligliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENELIGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZHI4CF9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Teneligliptin on DPP-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus.[1] Its efficacy is rooted in a highly specific and sustained inhibition of the DPP-4 enzyme, which plays a pivotal role in glucose homeostasis. This guide provides a comprehensive technical overview of the molecular interactions, binding kinetics, and thermodynamic profile that define the mechanism of action of this compound on the DPP-4 enzyme. Detailed experimental methodologies for key analytical techniques are provided, alongside a quantitative summary of binding parameters and visual representations of the associated signaling pathways and experimental workflows.

Introduction to DPP-4 Inhibition and the Role of this compound

Dipeptidyl peptidase-4 is a serine protease that is ubiquitously expressed on the surface of various cell types and exists in a soluble form in plasma.[2][3] Its primary physiological role in glucose metabolism is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[4][6] The enzymatic action of DPP-4 rapidly degrades active GLP-1 and GIP, thereby attenuating their insulinotropic effects.[5]

DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that competitively and reversibly bind to the active site of the DPP-4 enzyme, preventing the degradation of incretins.[7][8] This leads to elevated levels of active GLP-1 and GIP, which in turn enhances the body's natural ability to regulate blood glucose levels, particularly in the postprandial state.[4][6]

This compound distinguishes itself through its unique chemical structure, characterized by a "J-shaped" conformation and an "anchor-lock domain," which contributes to its potent and long-lasting inhibitory activity.[1][2] It is classified as a Class 3 DPP-4 inhibitor, signifying its interaction with the S1, S2, and S2 extensive subsites of the enzyme's active site.[9][10][11]

Molecular Mechanism of this compound-DPP-4 Interaction

Binding Site and Key Interactions

The crystal structure of the human DPP-4 enzyme in complex with this compound (PDB ID: 3VJK) reveals the precise molecular interactions that underpin its inhibitory function.[3] this compound binds to the active site of DPP-4, which is a large cavity composed of several subsites.[2] The key interactions are summarized below:

-

S1 Subsite: This hydrophobic pocket accommodates the pyrrolidine ring of this compound. The pyrrolidine ring forms hydrogen bonds with the side chains of Glutamic acid residues Glu205 and Glu206.[2]

-

S2 Subsite: This subsite is also largely hydrophobic.

-

S2 Extensive Subsite: The phenyl-pyrazole moiety of this compound occupies the S2 extensive subsite, forming a crucial π-π stacking interaction with the side chain of Phenylalanine residue Phe357.[2][3] This interaction is a key contributor to the high potency of this compound.[2]

The unique "anchor-lock" binding mechanism of this compound contributes to its prolonged inhibition of DPP-4.[1][2]

Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by this compound initiates a cascade of physiological events that ultimately lead to improved glycemic control. This signaling pathway is depicted in the diagram below.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. ichorlifesciences.com [ichorlifesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. physics.byu.edu [physics.byu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 8. medium.com [medium.com]

- 9. benchchem.com [benchchem.com]

- 10. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

Teneligliptin's Crucial Role in Glucose-Dependent Insulin Secretion: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, with a specific focus on its role in glucose-dependent insulin secretion. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visualizations of key biological pathways.

Core Mechanism of Action: Enhancing the Incretin Effect

This compound is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its primary mechanism of action is the potent and sustained inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][5]

By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[1][2][3] This enhancement of the incretin effect leads to two key physiological responses in a glucose-dependent manner:

-

Increased Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to synthesize and release insulin in response to rising blood glucose levels, particularly after a meal.[1][2][3]

-

Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[2][3]

This glucose-dependent action is a critical feature of this compound, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.[1][5]

Quantitative Impact on Glycemic Control and Pancreatic Function

Clinical studies have consistently demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM.

Table 1: Summary of this compound's Efficacy on Glycemic and Pancreatic Beta-Cell Function Parameters

| Parameter | Dosage | Study Population | Key Findings | Reference |

| Glycated Hemoglobin (HbA1c) | 20 mg/day | T2DM patients | Significant reduction of 0.82% compared to placebo. | [6][7] |

| 20 mg/day (add-on to metformin) | T2DM patients | Adjusted mean change of -0.90% from baseline. | [8] | |

| 10, 20, 40 mg/day | T2DM patients | Dose-dependent reductions of -0.77%, -0.80%, and -0.91% respectively at 12 weeks. | [9] | |

| Fasting Plasma Glucose (FPG) | 20 mg/day | T2DM patients | Weighted mean difference of -18.32 mg/dL compared to placebo. | [6][7] |

| 20 mg/day (add-on to metformin) | T2DM patients | Adjusted mean change of -0.93 mmol/L from baseline. | [8] | |

| Postprandial Glucose (PPG) | 10 and 20 mg/day | T2DM patients | Significant reductions in 2-hour PPG after breakfast, lunch, and dinner. | [9] |

| 20 mg/day | T2DM patients | Weighted mean difference of -46.94 mg/dL in 2h PPG compared to placebo. | [7] | |

| Active GLP-1 Levels | 20 mg | Healthy and T2DM subjects | Significant increase in plasma active GLP-1 concentrations. | [10] |

| Insulin Secretion (Insulinogenic Index) | 20 mg/day | Drug-naïve T2DM patients | Significant increase from 0.16 ± 0.05 to 0.28 ± 0.06. | [3] |

| Beta-Cell Function (HOMA-β) | 20 mg/day | T2DM patients | Significant improvement compared to placebo. | [6] |

| Disposition Index | 20 mg/day | T2DM patients | Significant improvement after 26 weeks of treatment. | [8][11] |

Signaling Pathways of this compound-Mediated Insulin Secretion

The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular signaling events that culminate in insulin exocytosis. This compound, by preserving active GLP-1, facilitates this process.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: Heralding Change in Type 2 Diabetes [scirp.org]

- 3. This compound, a Dipeptidyl Peptidase-4 Inhibitor, Improves Early-Phase Insulin Secretion in Drug-Naïve Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and Safety of this compound in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of protective effects of this compound and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of this compound via GLP-1 quantification in plasma. [wisdomlib.org]

- 11. Frontiers | Comparison of protective effects of this compound and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study) [frontiersin.org]

The Genesis of a Third-Generation DPP-4 Inhibitor: A Technical Guide to the Discovery and Development of Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Its discovery and development have been driven by the pursuit of a potent, selective, and long-acting agent with a favorable safety profile. This technical guide provides an in-depth exploration of the core scientific principles and methodologies that underpinned the journey of this compound from a promising chemical entity to a clinically effective therapeutic. Key aspects covered include its unique molecular structure, the intricacies of its binding to the DPP-4 enzyme, detailed experimental protocols for its evaluation, a comprehensive summary of its clinical efficacy and safety, and an overview of its chemical synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of diabetology and pharmaceutical sciences.

Introduction: The Rationale for a Third-Generation DPP-4 Inhibitor

The inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme has emerged as a cornerstone of T2DM therapy. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a vital role in glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release. By inhibiting DPP-4, gliptins prolong the action of endogenous incretins, leading to improved glycemic control with a low risk of hypoglycemia.[1]

The development of third-generation DPP-4 inhibitors like this compound was motivated by the desire to enhance potency, prolong the duration of action, and improve the safety and tolerability profile compared to earlier agents. This compound, developed by Mitsubishi Tanabe Pharma Corporation, is distinguished by its unique chemical structure and pharmacokinetic properties.[2]

The Molecular Discovery of this compound: A Unique "J-Shaped" Structure

A defining feature of this compound is its rigid, "J-shaped" molecular structure, formed by five contiguous rings.[3] This unique conformation is crucial for its high-potency and sustained inhibition of the DPP-4 enzyme. The structure facilitates a strong and extensive interaction with the enzyme's active site.

This compound is classified as a class 3 DPP-4 inhibitor, meaning it binds to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme.[4] This multi-point interaction, particularly the engagement with the S2 extensive subsite, contributes to a more stable and effective inhibition compared to some other gliptins.[4][5] This "anchor-lock domain" mechanism results in a potent and long-lasting action.[4]

Mechanism of Action: Potentiating the Incretin Pathway

This compound's therapeutic effect is mediated through the potentiation of the endogenous incretin system. By competitively and reversibly inhibiting the DPP-4 enzyme, it prevents the breakdown of GLP-1 and GIP. The resulting increase in active incretin levels leads to several beneficial downstream effects for glucose control:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose levels.[1]

-

Suppression of Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1]

-

Improved β-Cell Function: Studies have suggested that this compound can help preserve and improve the function of pancreatic β-cells over time.[1]

The glucose-dependent nature of these actions is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.[1]

Figure 1: Signaling pathway of this compound's action.

Data Presentation: Clinical Efficacy and Safety

Numerous clinical trials have demonstrated the efficacy and safety of this compound in patients with T2DM. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound Monotherapy (20 mg/day) vs. Placebo

| Parameter | This compound (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | Mean Difference (95% CI) |

| HbA1c (%) | -0.82% to -0.95% | -0.12% to -0.14% | -0.78% to -0.82% (-0.91 to -0.72)[6][7][8] |

| Fasting Plasma Glucose (FPG) (mg/dL) | -16.79 to -21.9 mg/dL | +1.4 to +5.69 mg/dL | -18.32 mg/dL (-21.05 to -15.60)[6][7][8][9] |

| 2-hour Postprandial Glucose (PPG) (mg/dL) | -46.94 mg/dL | Not reported in meta-analysis | -46.94 mg/dL (-51.58 to -42.30)[6][9] |

Data compiled from meta-analyses of randomized controlled trials.[6][7][8][9]

Table 2: Efficacy of this compound at Different Doses vs. Placebo (Change in HbA1c)

| This compound Dose | Mean Difference vs. Placebo (95% CI) |

| 5 mg | -0.49% (-0.73 to -0.26)[10] |

| 10 mg | -0.66% (-0.86 to -0.48)[10] |

| 20 mg | -0.78% (-0.86 to -0.70)[10] |

| 40 mg | -0.84% (-1.03 to -0.65)[10] |

Data from a Bayesian network meta-analysis.[10] A dose increase from 20 mg to 40 mg in patients with inadequate glycemic control resulted in a mean HbA1c reduction of 0.50 ± 0.44%.[11]

Table 3: Safety Profile of this compound vs. Placebo

| Adverse Event | This compound (Incidence) | Placebo (Incidence) | Risk Ratio (95% CI) |

| Overall Adverse Events | Similar to placebo | Similar to this compound | 0.96 (0.87 to 1.06)[6] |

| Hypoglycemia | Low incidence, similar to placebo | Low incidence, similar to this compound | 1.16 (0.59 to 2.26)[6] |

| Gastrointestinal Adverse Events | No significant difference | No significant difference | 1.48 (0.78 to 2.98) (for 20 mg)[12] |

Data compiled from meta-analyses of randomized controlled trials.[6][12]

Experimental Protocols

This section details the methodologies for key experiments cited in the development and evaluation of this compound.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

-

This compound

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate to their working concentrations in cold assay buffer.

-

Assay Setup:

-

Blank wells: Add assay buffer only.

-

Negative control (100% activity): Add DPP-4 enzyme solution and assay buffer.

-

Inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of this compound.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13][14]

Figure 2: Workflow for the in vitro DPP-4 inhibition assay.

In Vivo Animal Studies in a Diabetic Model

Objective: To evaluate the anti-diabetic effects of this compound in a chemically-induced model of diabetes.

Animal Model:

-

Induction of Diabetes: Diabetes is induced in rodents (e.g., rats or mice) by intraperitoneal injection of alloxan or streptozotocin (STZ).[15][16][17] A consistent fasting blood glucose level above a predetermined threshold (e.g., 250-300 mg/dL) confirms the diabetic state.[15]

Experimental Design:

-

Animal Groups:

-

Non-diabetic control group

-

Diabetic control group (vehicle-treated)

-

This compound-treated group (diabetic animals receiving this compound)

-

-

Drug Administration: this compound is administered orally at the desired dose (e.g., 30 mg/kg).

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points before and after drug administration to measure blood glucose levels.

-

Parameters Measured:

-

Fasting blood glucose (FBG)

-

Postprandial glucose (PPG) after an oral glucose tolerance test (OGTT)

-

HbA1c levels over a longer treatment period

-

-

Data Analysis: The changes in blood glucose parameters are compared between the different experimental groups to assess the efficacy of this compound.[16]

Pharmacokinetic Studies in Humans

Objective: To determine the pharmacokinetic profile of this compound in healthy human subjects.

Study Design:

-

A typical study design is an open-label, single-dose or multiple-dose, crossover, or parallel-group study.[18][19]

Procedure:

-

Subject Enrollment: Healthy volunteers are enrolled after providing informed consent.

-

Drug Administration: A single oral dose of this compound (e.g., 20 mg) is administered.

-

Blood Sampling: Serial blood samples are collected at predefined time points over a 24- to 72-hour period.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard (this compound D8) is often used for accurate quantification.[15]

-

Pharmacokinetic Parameters Calculated:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Apparent volume of distribution (Vd/F)

-

Total clearance (CL/F)

-

-

Data Analysis: The pharmacokinetic parameters are calculated using non-compartmental analysis.[18][20]

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. A common synthetic route is outlined below:

-

Synthesis of Key Intermediates: The synthesis typically starts with the preparation of two key intermediates:

-

Reductive Amination: The two intermediates are coupled via reductive amination to form the core structure of this compound. This step often utilizes a reducing agent like sodium triacetoxyborohydride.[22]

-

Deprotection: The protecting group on the pyrrolidine ring (e.g., tert-butoxycarbonyl) is removed, typically using an acid such as trifluoroacetic acid.[23]

-

Purification and Salt Formation: The final product is purified, often by column chromatography, and may be converted to a pharmaceutically acceptable salt, such as the hydrobromide hydrate, for improved stability and handling.[23][24][25]

Figure 3: A simplified workflow for the chemical synthesis of this compound.

Conclusion: A Promising Therapeutic Option

The discovery and development of this compound exemplify a rational approach to drug design, resulting in a third-generation DPP-4 inhibitor with a distinct pharmacological profile. Its unique "J-shaped" structure confers high potency and a prolonged duration of action, allowing for once-daily dosing. Extensive clinical data have established its efficacy in improving glycemic control and its favorable safety profile, with a low risk of hypoglycemia. The dual elimination pathways of this compound, involving both hepatic metabolism and renal excretion, are a notable advantage, as they may not require dose adjustments in patients with renal impairment.[2] This in-depth technical guide has provided a comprehensive overview of the key scientific and methodological aspects of this compound's journey from concept to clinical application, offering valuable insights for professionals in the field of drug discovery and development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. bluecrosslabs.com [bluecrosslabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of switching to this compound from other dipeptidyl peptidase‐4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of this compound in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bluecrosslabs.com [bluecrosslabs.com]

- 9. frontiersin.org [frontiersin.org]

- 10. Frontiers | Efficacy and safety of this compound in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and safety of this compound in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. A Randomized, Open-Label, Crossover Trial to Assess Bioequivalence of this compound 10 mg Twice-Daily with this compound 20 mg Once-Daily [gavinpublishers.com]

- 20. Pharmacokinetics and safety of this compound in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Process For The Preparation Of this compound [quickcompany.in]

- 22. CN105294673A - this compound synthesis method - Google Patents [patents.google.com]

- 23. This compound synthesis - chemicalbook [chemicalbook.com]

- 24. WO2014041560A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 25. US9518048B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

Teneligliptin: A Comprehensive Technical Guide on its Pharmacological Properties and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the management of type 2 diabetes mellitus. This technical guide provides an in-depth review of the pharmacological properties and oral bioavailability of this compound, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and factors influencing its oral absorption. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to facilitate a comprehensive understanding of this important therapeutic agent.

Introduction

This compound is an oral hypoglycemic agent that belongs to the gliptin class of drugs.[1] It exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme, which plays a crucial role in glucose homeostasis.[2][3] By preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[2][3][4] Its unique "J-shaped" structure contributes to its high potency and long-lasting inhibitory effect on the DPP-4 enzyme.[1] This guide delves into the core pharmacological attributes and bioavailability of this compound, presenting key data and methodologies for the scientific community.

Pharmacological Properties

Mechanism of Action

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[5] DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake.[4] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[3] This leads to several downstream effects that contribute to improved glycemic control:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[2]

-

Suppressed Glucagon Secretion: Elevated GLP-1 levels also act on pancreatic α-cells to inhibit the secretion of glucagon, a hormone that raises blood glucose levels.[2]

-

Delayed Gastric Emptying: GLP-1 is also known to slow down the rate of gastric emptying, which helps to reduce postprandial glucose excursions.[6]

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Pharmacodynamics

The pharmacodynamic effect of this compound is characterized by its potent and sustained inhibition of the DPP-4 enzyme. In vitro studies have demonstrated that this compound is a highly potent inhibitor of both recombinant human DPP-4 and human plasma DPP-4.[7][8] Clinical studies in patients with type 2 diabetes have shown that a 20 mg once-daily dose of this compound leads to a significant and prolonged inhibition of plasma DPP-4 activity, exceeding 60% even at 24 hours post-dose.[6][9]

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value | Reference |

| IC₅₀ for recombinant human DPP-4 | 0.889 nmol/L | [7][8] |

| IC₅₀ for human plasma DPP-4 | 1.75 nmol/L | [7][8] |

| Plasma DPP-4 Inhibition (20 mg dose) | 89.7% (at 2 hours) | [4][6] |

| >60% (at 24 hours) | [6][9] |

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile characterized by rapid absorption, a relatively long half-life allowing for once-daily dosing, and dual routes of elimination.[7][10]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value (for 20 mg single oral dose) | Reference |

| Tmax (Time to peak plasma concentration) | 1.0 - 1.8 hours | [4][6] |

| t₁/₂ (Elimination half-life) | 18.9 - 24.2 hours | [4][6][7] |

| Cmax (Maximum plasma concentration) | 187.2 ng/mL | [4] |

| AUC₀-inf (Area under the plasma concentration-time curve) | 2,028.9 ng.hr/mL | [4] |

| Plasma Protein Binding | 77.6 - 82.2% | [11] |

Metabolism and Excretion:

This compound is metabolized to a moderate extent, primarily by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[7][9] The major metabolite identified in plasma is a thiazolidine-1-oxide derivative (M1).[7][12] Elimination of this compound occurs through both hepatic metabolism and renal excretion of the unchanged drug.[7][9] Approximately 34% of the drug is excreted unchanged in the urine.[9] This dual elimination pathway is clinically significant as it means no dose adjustment is required for patients with renal impairment.[7][10]

Oral Bioavailability

The oral bioavailability of this compound is reported to be high, with one source stating it as 87%.[13] This indicates that a substantial fraction of the orally administered dose reaches the systemic circulation in an unchanged form. The high oral bioavailability contributes to its predictable pharmacokinetic profile and therapeutic efficacy.

Table 3: Oral Bioavailability of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | 87% | [13] |

Factors that could potentially influence the oral bioavailability of a drug include food effects, first-pass metabolism, and drug-drug interactions. For this compound, co-administration with food does not significantly affect its overall exposure (AUC), although it may slightly delay the time to reach peak plasma concentration.[3] Its metabolism by CYP3A4 suggests a potential for drug interactions with strong inhibitors or inducers of this enzyme; however, studies have shown that even potent CYP3A4 inhibitors like ketoconazole do not cause clinically significant increases in this compound exposure.[8]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for determining the inhibitory potency (IC₅₀) of this compound against the DPP-4 enzyme using a fluorometric assay.

Objective: To quantify the concentration of this compound required to inhibit 50% of DPP-4 activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)

-

This compound

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer to obtain a range of test concentrations.

-

Assay Setup:

-

Blank wells: Add assay buffer only.

-

Enzyme control wells (100% activity): Add DPP-4 enzyme solution and assay buffer.

-

Inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of this compound.

-

-

Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.[14]

-

Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.[14]

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[14]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each this compound concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[14]

Oral Bioavailability Study in Humans

This protocol outlines a typical clinical trial design for determining the oral bioavailability and pharmacokinetic profile of this compound in healthy human subjects.

Objective: To determine the rate and extent of absorption of orally administered this compound.

Study Design: A single-center, open-label, single-dose, crossover study.

Participants: Healthy adult volunteers.

Procedure:

-

Dosing: After an overnight fast, subjects receive a single oral dose of this compound (e.g., 20 mg) with a standardized volume of water.[13][15]

-

Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant at pre-defined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[13]

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[9]

-

Bioanalytical Method: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][12]

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t₁/₂.

-

Bioavailability Calculation: Absolute oral bioavailability can be determined by comparing the AUC after oral administration with the AUC after intravenous administration of a known dose of this compound.

Conclusion

This compound is a potent and selective DPP-4 inhibitor with a well-characterized pharmacological profile. Its mechanism of action, leading to enhanced incretin hormone levels, provides effective glycemic control in patients with type 2 diabetes mellitus. The favorable pharmacokinetic properties of this compound, including rapid absorption, a long elimination half-life enabling once-daily administration, and high oral bioavailability, make it a valuable therapeutic option. Furthermore, its dual elimination pathway simplifies its use in patients with renal impairment. The experimental methodologies detailed in this guide provide a framework for the continued investigation and understanding of this compound and other DPP-4 inhibitors in drug discovery and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ijtsrd.com [ijtsrd.com]

- 3. "RP-HPLC Method for this compound in Rabbit Plasma: Development and Validation" [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Unique Pharmacological and Pharmacokinetic Profile of this compound: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Randomized, Open-Label, Crossover Trial to Assess Bioequivalence of this compound 10 mg Twice-Daily with this compound 20 mg Once-Daily [gavinpublishers.com]

- 10. benchchem.com [benchchem.com]

- 11. 20.198.91.3:8080 [20.198.91.3:8080]

- 12. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of a Fixed-Dose Combination of this compound Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Teneligliptin's Effect on Incretin Hormones GLP-1 and GIP: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the pharmacological effects of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, on the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It details the mechanism of action, summarizes quantitative data from clinical and preclinical studies, outlines common experimental protocols, and visualizes key pathways and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and diabetes research.

Introduction: The Role of Incretins and DPP-4 Inhibition

Incretin hormones, primarily GLP-1 and GIP, are released by enteroendocrine cells in the gut in response to nutrient intake.[1] These hormones are crucial for maintaining glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[2][3] However, the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) rapidly inactivates GLP-1 and GIP, limiting their physiological effects.[1][4]

This compound is a potent and selective DPP-4 inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2] By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, thereby increasing the circulating levels of their active forms.[2][3] This enhancement of the incretin system leads to improved glycemic control, particularly in the postprandial state, with a low risk of hypoglycemia.[1][2] this compound exhibits a unique chemical structure that contributes to its high potency and long-lasting effect.[1][2]

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of the DPP-4 enzyme.[5] This inhibition prevents the cleavage of GLP-1 and GIP, leading to a two- to threefold increase in their active concentrations.[6] The elevated levels of active GLP-1 and GIP then potentiate insulin secretion and inhibit glucagon secretion in a glucose-dependent manner, ultimately lowering blood glucose levels.[2][3][7]

Incretin Hormone Signaling Pathway

Both GLP-1 and GIP exert their effects by binding to specific G protein-coupled receptors (GPCRs), namely GLP-1R and GIPR, on the surface of pancreatic β-cells.[8] Activation of these receptors initiates downstream signaling cascades, primarily through the activation of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP-2 (Epac2), which collectively enhance glucose-dependent insulin exocytosis.[9]

Quantitative Effects on GLP-1 and GIP Levels

Clinical studies have consistently demonstrated that this compound administration leads to significant increases in active GLP-1 and GIP concentrations.

Studies in Patients with Type 2 Diabetes

A study involving ten T2DM patients treated with this compound (20 mg/day) for three days showed significant elevations in both fasting and postprandial active incretin levels.[10]

| Hormone | Time Point | Pre-Treatment (pmol/L) | Post-Teneligliptin (pmol/L) | Fold Increase |

| Active GLP-1 | Fasting | 1.1 ± 0.2 | 2.1 ± 0.3 | ~1.9x |

| Postprandial (AUC 0-180 min) | 121.2 ± 30.0 | 288.6 ± 60.0 | ~2.4x | |

| Active GIP | Fasting | 1.8 ± 0.3 | 2.5 ± 0.4 | ~1.4x |

| Postprandial (AUC 0-180 min) | 1080.0 ± 240.0 | 2580.0 ± 480.0 | ~2.4x | |

| Table 1: Effect of 3-day this compound (20 mg/day) treatment on active incretin levels in T2DM patients. Data adapted from Eto et al., 2015.[10] |

Studies in Non-Diabetic Obese Individuals

A 48-week, randomized, placebo-controlled study in 150 non-diabetic obese subjects investigated the effect of this compound (20 mg twice daily). The results showed a significant improvement in GLP-1 levels in the treatment group.[11][12]

| Parameter | Group | Baseline | End of Study (48 Weeks) | Mean Difference |

| GLP-1 (pg/mL) | This compound (n=75) | 45.2 ± 15.1 | 121.6 ± 30.2 | +76.42 |

| Placebo (n=75) | 44.8 ± 14.9 | 46.5 ± 15.3 | +1.7 | |

| Table 2: Effect of 48-week this compound treatment on GLP-1 levels in non-diabetic obese individuals. Data adapted from a 2024 study.[11] |

Preclinical and Pharmacodynamic Studies

-

In Zucker fatty rats, a single administration of this compound (≥ 0.1 mg/kg) increased the maximum plasma concentration of GLP-1 during an oral carbohydrate-loading test.[13]

-

A study quantifying active GLP-1 via liquid chromatography-tandem mass spectrometry (LC-MS/MS) found that a 20 mg dose of this compound resulted in a maximum active GLP-1 concentration of 331 ± 28.0 fg/ml at 1.05 hours post-dose.[14]

Experimental Protocols and Methodologies

The assessment of this compound's effect on incretin hormones involves specific clinical and analytical protocols.

Clinical Study Design

A common approach is a randomized, double-blind, placebo-controlled trial.[11][15]

-

Participants: Subjects are typically patients with T2DM or other relevant populations (e.g., obese individuals), often with specific inclusion/exclusion criteria such as age, HbA1c levels, and medication history.[10][11][15]

-

Intervention: Participants are randomized to receive a specific dose of this compound (e.g., 20 mg once daily) or a placebo for a defined period, ranging from a few days to several weeks or months.[10][11][15]

-

Assessments: Blood samples are collected at baseline and at various time points after the intervention, typically in both fasting and postprandial (after a standardized meal or oral glucose tolerance test) states.[6][10] Continuous glucose monitoring (CGM) may also be used to assess glycemic fluctuations.[10][15]

Analytical Methods for Incretin Measurement

Accurate quantification of active GLP-1 and GIP is critical due to their low circulating concentrations and rapid degradation.

-

Sample Collection and Handling: Blood samples must be collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) and a protease inhibitor cocktail to prevent ex vivo degradation of the active hormones.[16]

-

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are commonly used.[17] These methods utilize specific antibodies to detect either the total or the active (intact) forms of GLP-1 and GIP.[17][18] For instance, measuring active GLP-1 requires a sandwich assay that specifically targets the N-terminal portion of GLP-1 (7-36) amide.[17]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is an advanced and highly specific method for quantifying peptides like GLP-1.[14] It offers high sensitivity and can distinguish between different isoforms of the hormone, providing a precise measurement of the active form.[14]

Conclusion

This compound effectively enhances the incretin system by inhibiting the DPP-4 enzyme, leading to clinically and statistically significant increases in the circulating levels of active GLP-1 and GIP. This mechanism of action directly translates to improved glucose-dependent insulin secretion, suppression of glucagon, and better overall glycemic control in both diabetic and non-diabetic individuals. The quantitative data from diverse studies consistently support this compound's role in potentiating the beneficial effects of these crucial metabolic hormones. Rigorous experimental design and advanced analytical techniques are paramount for accurately elucidating the pharmacodynamic effects of this compound on the incretin axis.

References

- 1. This compound: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and Safety of this compound in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Dipeptidyl Peptidase-4 Inhibitor, Improves Early-Phase Insulin Secretion in Drug-Naïve Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpscr.info [ijpscr.info]

- 8. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound improves glycemic control with the reduction of postprandial insulin requirement in Japanese diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound 20 mg Twice Daily on Glucagon-Like Peptide-1 Levels and Its Influence on Non-Glycemic Components in Non-Diabetic Obese Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A novel, potent, and long-lasting dipeptidyl peptidase-4 inhibitor, this compound, improves postprandial hyperglycemia and dyslipidemia after single and repeated administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of this compound via GLP-1 quantification in plasma. [wisdomlib.org]

- 15. Effects of this compound on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mercodia.com [mercodia.com]

- 17. GIP Does Not Potentiate the Antidiabetic Effects of GLP-1 in Hyperglycemic Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diagenics.co.uk [diagenics.co.uk]

A Deep Dive into Gliptins: A Structural and Functional Comparison of Teneligliptin and its Contemporaries

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin hormones, they enhance glucose-dependent insulin secretion and suppress glucagon release. Teneligliptin, a potent and selective DPP-4 inhibitor, exhibits a unique structural and pharmacokinetic profile compared to other members of its class. This technical guide provides a comprehensive structural and functional comparison of this compound with other widely used gliptins, including Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. We delve into their chemical structures, binding interactions with the DPP-4 enzyme, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. Detailed experimental protocols for assessing DPP-4 inhibition are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of antidiabetic agents.

Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes

Type 2 diabetes is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), play a crucial role in glucose homeostasis. They are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon secretion from α-cells. However, the therapeutic potential of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).

DPP-4 inhibitors, a class of oral hypoglycemic agents, competitively and reversibly inhibit the DPP-4 enzyme, thereby increasing the circulating levels of active GLP-1 and GIP. This leads to enhanced incretin-mediated effects, resulting in improved glycemic control with a low risk of hypoglycemia. This compound is a notable member of this class, distinguished by its unique chemical structure and potent, sustained DPP-4 inhibition.

Structural Comparison of Gliptins

The chemical structures of gliptins are diverse, leading to differences in their binding modes to the DPP-4 enzyme and their pharmacokinetic profiles.

Chemical Structures

The following table summarizes the chemical structures of this compound and other prominent gliptins.

| Gliptin | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone[1] | C₂₂H₃₀N₆OS[1] | 426.58[2] |

| Sitagliptin | (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one[3][6] | C₁₆H₁₅F₆N₅O[6][7] | 407.31[6][7] |

| Vildagliptin | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[8] | C₁₇H₂₅N₃O₂[8][9] | 303.40[10] |

| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile[11][12] | C₁₈H₂₅N₃O₂[4][11] | 315.41[12] |

| Linagliptin | 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione[5][13] | C₂₅H₂₈N₈O₂[13][14] | 472.54[14] |

| Alogliptin | 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile[15][16] | C₁₈H₂₁N₅O₂[16] | 339.39 |

Binding to the DPP-4 Enzyme

Gliptins are classified into different classes based on their binding interactions with the subsites of the DPP-4 active site. The primary binding pockets are S1 and S2, with some inhibitors also interacting with S1' and S2' subsites or an "S2 extensive" subsite.[4][17]

-

Class 1 (e.g., Vildagliptin, Saxagliptin): These are substrate-like inhibitors that form a covalent but reversible bond with the catalytic serine residue (Ser630) in the S1 pocket.[4]

-

Class 2 (e.g., Alogliptin, Linagliptin): These are non-substrate-like inhibitors that bind non-covalently to the active site, interacting with the S1, S2, and S1'/S2' subsites.[4]

-

Class 3 (e.g., this compound, Sitagliptin): These inhibitors also bind non-covalently but interact with the S1, S2, and the S2 extensive subsite.[4][12]

This compound possesses a unique, rigid, 'J-shaped' structure formed by five contiguous rings.[18] This structure contributes to its potent and sustained inhibition of the DPP-4 enzyme. The phenyl ring on the pyrazole moiety of this compound has a key interaction with the S2 extensive subsite, which enhances its potency and selectivity.[19][20]

The following table details the key amino acid interactions for each gliptin within the DPP-4 active site.

| Gliptin | Key Interacting Residues in DPP-4 Active Site |

| This compound | Glu205, Glu206 (S2 subsite), and interactions with the S2 extensive subsite.[12][21] |

| Sitagliptin | Glu205, Glu206, Tyr662, Phe357, Arg358.[1][4] |

| Vildagliptin | Covalent interaction with Ser630; hydrogen bonds with Glu205, Glu206, Tyr662. |

| Saxagliptin | Covalent interaction with Ser630; hydrogen bonds with Glu205, Glu206, Tyr662, Asn710, and Tyr547.[22] |

| Linagliptin | Glu205, Glu206, Tyr662, Tyr547, Trp629.[5] |

| Alogliptin | Glu205, Glu206, Tyr547.[23] |

Functional Comparison of Gliptins

The structural differences among gliptins translate into distinct functional characteristics, including their in vitro potency, pharmacokinetic profiles, and clinical efficacy.

In Vitro Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. A lower IC50 value indicates greater potency.

| Gliptin | IC50 for DPP-4 (nM) |

| This compound | 0.889 (recombinant human DPP-4), 1.75 (human plasma DPP-4)[24] |

| Sitagliptin | 6.74 (recombinant human DPP-4), 4.88 (human plasma DPP-4)[24] |

| Vildagliptin | 10.5 (recombinant human DPP-4), 7.67 (human plasma DPP-4)[24] |

| Saxagliptin | ~1.3 (Ki) |

| Linagliptin | ~1 |

| Alogliptin | <10 |

Pharmacokinetic Properties

The pharmacokinetic profiles of gliptins vary significantly, particularly in their metabolism and routes of elimination, which has implications for dosing in patients with renal or hepatic impairment.

| Parameter | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |

| Bioavailability | ~60-70% | ~87% | ~85% | ~75% | ~30% | ~75% |

| Tmax (hours) | 1-2 | 1-4 | 1.5 | 0.5 | 1.5 | 1-2 |

| Half-life (hours) | ~24.2 | ~12.4 | ~2-3 | ~2.5 (parent), ~3.1 (active metabolite) | >100 | ~21 |

| Metabolism | CYP3A4, FMO1, FMO3 | Minimal | Hydrolysis | CYP3A4/5 | Minimal | Minimal |

| Excretion | Renal and Hepatic | Primarily Renal | Primarily Renal | Renal and Hepatic | Primarily Biliary/Fecal | Primarily Renal |

| Dose Adjustment in Renal Impairment | No | Yes | Yes | Yes | No | Yes |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of all gliptins in improving glycemic control in patients with T2DM. Head-to-head comparative trials are limited, but meta-analyses provide insights into their relative effectiveness.

| Parameter | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |

| HbA1c Reduction (as monotherapy) | -0.8% to -0.9% | -0.6% to -0.8% | -0.7% to -0.9% | -0.5% to -0.7% | -0.5% to -0.7% | -0.5% to -0.6% |

| Fasting Plasma Glucose Reduction (mg/dL) | ~18 | ~15-20 | ~15-20 | ~15-20 | ~10-15 | ~15-20 |

Studies have shown that switching from other DPP-4 inhibitors to this compound can lead to further improvements in glycemic control in some patients.[7][22]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of gliptins against the DPP-4 enzyme.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for DPP-4 enzyme activity.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The release of the fluorescent AMC moiety is proportional to the enzyme activity and is monitored using a fluorescence plate reader.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Gly-Pro-AMC substrate

-

Test compound (e.g., this compound) and other gliptins for comparison

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Incubator (37°C)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and reference gliptins in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in Assay Buffer to obtain a range of concentrations.

-

Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their working concentrations in Assay Buffer.

-

-

Assay Setup (in triplicate):

-

Blank wells: Add Assay Buffer only.

-

Enzyme control wells (100% activity): Add DPP-4 enzyme solution and Assay Buffer.

-

Inhibitor wells: Add DPP-4 enzyme solution and the various concentrations of the test compound.

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 1-2 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the slope of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of enzyme control well)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations: Signaling Pathways and Workflows

DPP-4 Inhibition and Incretin Signaling Pathway

Caption: Signaling pathway of DPP-4 inhibitors in glucose homeostasis.

Experimental Workflow for In Vitro DPP-4 Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. diabetesonthenet.com [diabetesonthenet.com]

- 3. Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. swlimo.southwestlondon.icb.nhs.uk [swlimo.southwestlondon.icb.nhs.uk]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. Choosing a Gliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Review on Chemistry, Analysis and Pharmacology of this compound: A Novel DPP-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] The Unique Pharmacological and Pharmacokinetic Profile of this compound: Implications for Clinical Practice | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. DPP-4 Inhibitors and Combined Treatment in Type 2 Diabetes: Re-evaluation of Clinical Success and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. rcsb.org [rcsb.org]

- 21. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. The Unique Pharmacological and Pharmacokinetic Profile of this compound: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Inhibition of Human Plasma DPP-4 by Teneligliptin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The DPP-4 enzyme is a key regulator of glucose homeostasis, responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] By inhibiting DPP-4, this compound prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[5][6][7]

This technical guide provides a detailed overview of the in vitro inhibition of human plasma DPP-4 by this compound, presenting quantitative binding data, a comprehensive experimental protocol for assessing inhibitory activity, and visualizations of the underlying biochemical pathways and experimental workflows. This compound is distinguished by its unique, rigid 'J-shaped' structure, composed of five contiguous rings, which contributes to its high potency and sustained inhibitory action.[3][5]

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of the serine protease DPP-4.[1] This inhibition prevents the degradation of active incretin hormones (GLP-1 and GIP), which are released by the gut in response to food intake.[1] The prolonged activity of these hormones enhances the body's natural glucose-regulating mechanisms. The key downstream effects include increased insulin synthesis and release from pancreatic β-cells and decreased glucagon secretion from pancreatic α-cells, both occurring in a glucose-dependent manner.[1][8] This targeted action leads to improved glycemic control with a minimal risk of hypoglycemia.[1][2] this compound is classified as a class 3 DPP-4 inhibitor, binding to the S1, S2, and S2 extensive subsites of the enzyme, which is a key factor in its high potency.[3][9]

Incretin Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound's inhibition of DPP-4.

Quantitative Analysis of Binding Affinity

The potency of a DPP-4 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. This compound demonstrates superior potency against both recombinant human DPP-4 and human plasma-derived DPP-4 when compared to other gliptins like sitagliptin and vildagliptin.[3][10]

| Inhibitor | Enzyme Source | IC50 (nmol/L) | Reference |

| This compound | Recombinant Human DPP-4 | 0.889 | [3][5][10] |

| This compound | Human Plasma DPP-4 | 1.75 | [3][5][10] |

| Sitagliptin | Recombinant Human DPP-4 | 6.74 | [3][10] |

| Sitagliptin | Human Plasma DPP-4 | 4.88 | [3][10] |

| Vildagliptin | Recombinant Human DPP-4 | 10.5 | [3][10] |

| Vildagliptin | Human Plasma DPP-4 | 7.67 | [3][10] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The determination of this compound's IC50 value is typically performed using a fluorometric in vitro DPP-4 inhibitor screening assay.[3] This method measures the enzymatic activity of DPP-4 by detecting the fluorescence of a product released from a fluorogenic substrate.

Objective: To determine the concentration of this compound required to inhibit 50% of DPP-4 enzyme activity in vitro.

Materials:

-

Recombinant human DPP-4 enzyme or human plasma

-

DPP-4 fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin)

-

This compound

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Solvent (e.g., DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of test concentrations (e.g., 0.1 nM to 1 µM).[1]

-

Dilute the DPP-4 enzyme (recombinant or plasma) to the desired working concentration in cold Assay Buffer.

-

Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.

-

-

Assay Setup (96-well plate):

-

Pre-incubation:

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.[1][3]

-

Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[1][3] The rate of increase in fluorescence is proportional to DPP-4 activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time curve.

-

Subtract the background fluorescence rate (from blank wells) from all other measurements.

-

Determine the percentage of inhibition for each this compound concentration relative to the enzyme control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.[3]

-

Experimental Workflow Visualization

The following diagram provides a logical workflow for the in vitro DPP-4 inhibition assay.

Conclusion

This compound is a highly potent inhibitor of human plasma DPP-4, as demonstrated by its low nanomolar IC50 values in vitro.[3][5][10] Its efficacy stems from a unique chemical structure that facilitates strong and sustained binding to the DPP-4 enzyme.[3] The standardized fluorometric assay provides a reliable and reproducible method for quantifying this inhibitory activity, which is crucial for both preclinical research and quality control. A thorough understanding of its mechanism, involving the potentiation of the incretin signaling pathway, underpins its therapeutic value in managing type 2 diabetes.[1][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Efficacy and Safety of this compound in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 9. Review on Chemistry, Analysis and Pharmacology of this compound: A Novel DPP-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Unique Pharmacological and Pharmacokinetic Profile of this compound: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Metabolism of Teneligliptin by Cytochrome P450 3A4 and Flavin-Containing Monooxygenases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, undergoes significant metabolism primarily mediated by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), with a minor contribution from FMO1. The principal metabolic pathway is the oxidation of the thiazolidine ring, leading to the formation of this compound sulfoxide (M1). This biotransformation is a critical determinant of the drug's pharmacokinetic profile and disposition. This guide provides a comprehensive overview of the in vitro and in vivo metabolism of this compound, detailing the roles of CYP3A4 and FMOs. It includes a summary of quantitative metabolic data, detailed experimental protocols for key in vitro assays, and visual representations of the metabolic pathways and experimental workflows.

Introduction

This compound is an oral hypoglycemic agent utilized in the management of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of DPP-4, an enzyme that inactivates incretin hormones, thereby enhancing glucose-dependent insulin secretion. Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in clinical response. The liver is the primary site of this compound metabolism, where it is converted to various metabolites.

Metabolic Pathways and Key Enzymes

The metabolism of this compound is characterized by the involvement of both CYP and FMO enzyme systems.

-

Primary Metabolic Pathway: The main metabolic transformation is the S-oxidation of the thiazolidine moiety to form this compound sulfoxide (M1). A subsequent oxidation can lead to the formation of this compound sulfone (M2).

-

Key Enzymes:

-

Cytochrome P450 3A4 (CYP3A4): A major contributor to the hepatic metabolism of this compound.

-

Flavin-Containing Monooxygenase 3 (FMO3): Plays an equally important role in the S-oxidation of this compound. FMO3 is the predominant FMO isoform in the human liver.

-

Flavin-Containing Monooxygenase 1 (FMO1): While primarily found in the kidneys, FMO1 also contributes to a lesser extent to this compound metabolism.

-

The dual metabolic pathways involving both CYP3A4 and FMOs contribute to the balanced elimination of this compound, potentially reducing the impact of genetic polymorphisms or drug-drug interactions affecting a single enzyme.

Metabolic pathway of this compound.

Quantitative Metabolic Data

The following tables summarize the key quantitative data related to the metabolism and disposition of this compound.

Table 1: Contribution of Metabolism to this compound Clearance

| Parameter | Value | Reference |

| Contribution of Metabolism to Total Body Clearance | 65.6% | [1] |

| Contribution of Renal Excretion to Total Body Clearance | 34.4% | [1] |

Table 2: Relative Abundance of this compound and its Major Metabolite in Plasma

| Component | Percentage of Total Radioactivity in Plasma (AUC) | Reference |

| Unchanged this compound | 71.1% | [1] |

| This compound Sulfoxide (M1) | 14.7% | [1] |

Table 3: Excretion of this compound and Metabolites

| Excretion Route | Component | Percentage of Administered Dose | Reference |

| Urine | Unchanged this compound | 14.8% | [2] |

| This compound Sulfoxide (M1) | 17.7% | [2] | |

| Feces | Unchanged this compound | 26.1% | [2] |

| This compound Sulfoxide (M1) | 4.0% | [2] |

Table 4: In Vitro Inhibition of this compound Metabolism in Human Liver Microsomes

| Inhibitor | Target Enzyme | Inhibition | Reference |

| Ketoconazole | CYP3A4 | 47.0% | [3] |

| Methimazole | FMO | 67.2% | [3] |

Experimental Protocols

This section outlines the detailed methodologies for key in vitro experiments used to characterize the metabolism of this compound.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to determine the metabolic stability and identify the metabolites of this compound in a pooled HLM system.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLM (final protein concentration typically 0.5-1.0 mg/mL) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding this compound (at various concentrations, e.g., 1-100 µM) and the NADPH regenerating system to the pre-incubated HLM mixture. The final volume of the incubation is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new tube and analyze for the disappearance of this compound and the formation of metabolites using a validated LC-MS/MS method.

Workflow for in vitro metabolism assay.